Ethyl 2,6-difluoro-4-nitrobenzoate
Description
Ethyl 2,6-difluoro-4-nitrobenzoate is a fluorinated aromatic ester characterized by a nitro (-NO₂) group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitution and other transformations. While its exact synthesis route is proprietary, it is typically derived via nitration of a pre-fluorinated benzoic acid derivative, followed by esterification.
Properties
IUPAC Name |
ethyl 2,6-difluoro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)8-6(10)3-5(12(14)15)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHUBFXRBQNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-difluoro-4-nitrobenzoate typically involves the esterification of 2,6-difluoro-4-nitrobenzoic acid with ethanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or polyfluoroalkanesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow systems to optimize reaction time and yield. The use of ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation has been shown to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Pd/C catalyst, hydrogen gas, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: Ethyl 2,6-difluoro-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-difluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its fluorinated aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,6-difluoro-4-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, making it a useful building block in organic synthesis. The ester group allows for hydrolysis under basic or acidic conditions, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-position substituent significantly influences molecular weight, polarity, and stability.
Key Observations:
- Molecular Weight: The nitro derivative has a higher molecular weight (231.16 g/mol vs. 220.60 g/mol) due to the nitro group’s larger atomic contribution.
- Stability: Nitro groups can introduce thermal instability, whereas chloro derivatives are generally more stable under standard conditions.
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